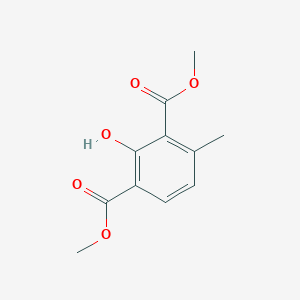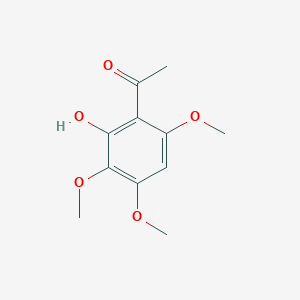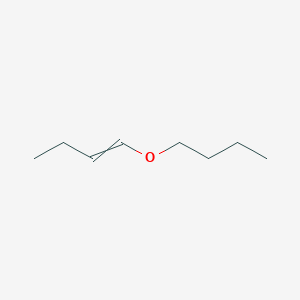
Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl ester groups and a hydroxy group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography, but such data was not found in the available resources.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 279.5±35.0 °C at 760 mmHg . The melting point was not available in the resources .Applications De Recherche Scientifique
1. Synthesis and Construction of Tetrasubstituted Phenols
Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate has been utilized in the synthesis of tetrasubstituted phenols. A study by Covarrubias-Zúñiga and Ríos-Barrios (1997) demonstrated a convenient one-pot method for constructing these compounds using a Michael addition−aldol cyclization sequence. This synthesis approach highlights the chemical's versatility in organic synthesis, particularly in forming complex aromatic structures (Covarrubias-Zúñiga & Ríos-Barrios, 1997).
2. In Coordination Polymers and Luminescent Properties
The compound has also been involved in the hydrothermal synthesis of coordination polymers, as reported by Wenlong et al. (2014). They explored the self-assembly of MnII ions with various compounds, including this compound, leading to structures with unique topological nets and luminescent properties (Wenlong et al., 2014).
3. Reaction with Methylsulfinyl Carbanion
Otsuji, Yabune, and Imoto (1969) studied the reaction of this compound with substituted phthalic esters. This research contributes to a deeper understanding of the reactivity and potential applications of this compound in various chemical reactions (Otsuji, Yabune, & Imoto, 1969).
4. Application in Organic Synthesis and Catalytic Reactions
The compound is also used in organic synthesis and catalytic reactions. Adhikary et al. (1987) investigated its reactivities and electrochemistry in the preparation of homo- and heterodinuclear complexes. This study provides insights into the electrochemical behavior and potential applications in catalysis (Adhikary et al., 1987).
Propriétés
IUPAC Name |
dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6-4-5-7(10(13)15-2)9(12)8(6)11(14)16-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDQHZKPMTJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440765 | |
| Record name | Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75716-69-7 | |
| Record name | Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)
![1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene](/img/structure/B3056904.png)




![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)
